PD 168568 二盐酸盐

描述

Synthesis Analysis

The papers provided detail several Pd-catalyzed reactions that are useful in the synthesis of complex organic molecules. For instance, the intramolecular arylation of tertiary enamides through Pd(OAc)2-catalyzed dehydrogenative cross-coupling reaction is described, which allows for the construction of fused N-heterocyclic scaffolds and the synthesis of isoindolobenzazepine alkaloids . Another paper discusses a one-pot, Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols and phenylpropenes, highlighting the efficiency and diastereoselectivity of the method . Additionally, Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones is presented, which proceeds without oxidants and hydrogen acceptors, showcasing an atom- and step-efficient approach .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers involve complex fused ring systems and functional groups that are characteristic of organic molecules with potential biological activity. For example, the synthesis of 7,8-dihydro-5H-benzo[4,5]azepino[2,1-a]isoindol-5-one derivatives involves the formation of a fused N-heterocyclic scaffold . The trans-dihydrobenzofurans synthesized in another study involve a benzofuran ring system, which is a common structural motif in natural products and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions described in the papers are primarily Pd-catalyzed and involve cross-coupling, oxyarylation, and dehydrogenation processes. These reactions are significant in the field of organic synthesis as they provide routes to construct complex molecules with high precision and efficiency. The dehydrogenative cross-coupling reaction, for example, is a key transformation that enables the formation of carbon-carbon bonds between two aromatic systems . The oxyarylation reaction described provides a novel method for the synthesis of trans-dihydrobenzofurans , while the dehydrogenation reaction offers a way to synthesize 3-benzylidene-3H-isochroman-1,4-diones .

Physical and Chemical Properties Analysis

While the physical and chemical properties of PD 168568 Dihydrochloride are not directly discussed in the provided papers, the properties of the synthesized compounds can be inferred based on their molecular structures. Compounds with fused ring systems and heteroatoms typically exhibit a range of physical properties such as melting points, solubility, and stability, which are crucial for their potential applications. The chemical properties, such as reactivity and selectivity, are influenced by the presence of functional groups and the overall molecular architecture, as seen in the Pd-catalyzed reactions described .

科学研究应用

二氯乙酸 (DCA) 和遗传性线粒体疾病

二氯乙酸 (DCA) 与 PD 168568 二盐酸盐在化学上相关,被探索作为一种潜在治疗遗传性线粒体疾病的方法。它主要作用于丙酮酸脱氢酶 (PDH) 复合物,通过改变磷酸化和稳定性来增强其活性。DCA 的代谢及其对谷胱甘肽转移酶/马来酰乙酰乙酸异构酶的抑制作用在其生物转化和毒性中起着重要作用。临床试验和研究表明,它对年幼儿童有效且耐受性良好,特别是对 PDH 缺乏症患者。它在这些疾病的联合基因治疗和 DCA 治疗中具有前景 (Stacpoole 等人,2008)。

亨廷顿病中的治疗潜力

对 DCA 的研究还表明,在亨廷顿病 (HD) 的小鼠模型中具有显着的治疗效果。DCA 刺激 PDH 复合物,降低脑乳酸水平。在这些模型中,DCA 延长了存活期,改善了运动功能,延缓了体重减轻,减少了神经元萎缩,并预防了糖尿病,突出了在 HD 治疗中潜在的治疗作用 (Andreassen 等人,2001)。

癌症治疗中的光动力/光热疗法

与 PD 168568 二盐酸盐相关的研究包括聚(多巴胺)纳米颗粒与叶绿素 e6 偶联的开发,用于癌症的光动力/光热疗法 (PDT/PTT)。这些纳米颗粒在激光照射下增强了细胞摄取和活性氧的产生,显示出低暗毒性但高光毒性。这种双模态方法为非侵入性癌症治疗指明了一个有希望的方向 (Zhang 等人,2015)。

丙酮酸脱氢酶复合物缺乏症

另一项关于 DCA 在由丙酮酸脱氢酶复合物 (PDC) 缺乏症引起的先天性乳酸酸中毒中的应用的研究表明,DCA 可以有效刺激残余酶活性,增强细胞能量代谢。这表明 DCA 在管理此类疾病方面具有潜在的有效性,尽管需要进一步的试验来证实这些发现 (Berendzen 等人,2006)。

作用机制

Target of Action

PD 168568 Dihydrochloride is a potent and selective antagonist of the D4 dopamine receptor . The D4 dopamine receptor is one of the five subtypes of the dopamine receptor, which plays a crucial role in the nervous system by mediating the effects of dopamine, a neurotransmitter that is fundamental for brain function .

Mode of Action

As a D4 antagonist, PD 168568 Dihydrochloride binds to the D4 dopamine receptor with high affinity, blocking the action of dopamine . This prevents dopamine from exerting its effects, leading to changes in the transmission of signals in the brain .

Pharmacokinetics

It is mentioned that pd 168568 dihydrochloride is orally active , suggesting that it can be absorbed through the digestive tract. The impact of these properties on the bioavailability of PD 168568 Dihydrochloride would need further investigation.

Result of Action

PD 168568 Dihydrochloride inhibits amphetamine-stimulated locomotor activity in vivo . This suggests that it may have a role in modulating behaviors associated with dopamine, such as movement and reward-seeking behavior.

未来方向

属性

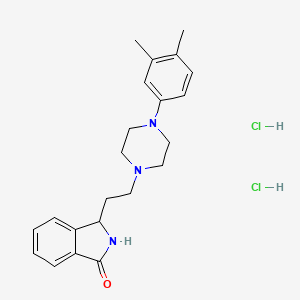

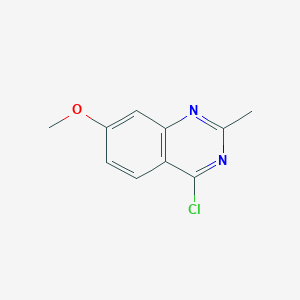

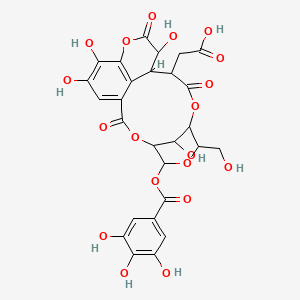

IUPAC Name |

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWLEGGYCVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719341 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PD 168568 Dihydrochloride | |

CAS RN |

210688-56-5 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

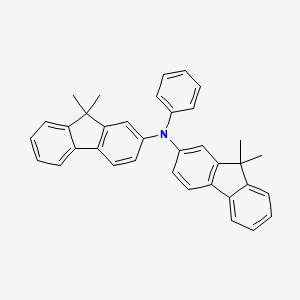

![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

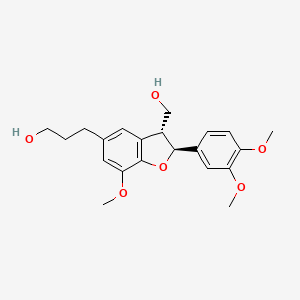

![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)

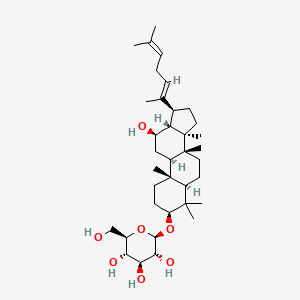

![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)